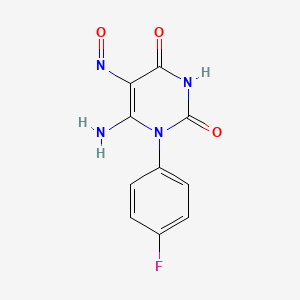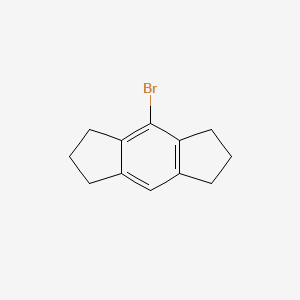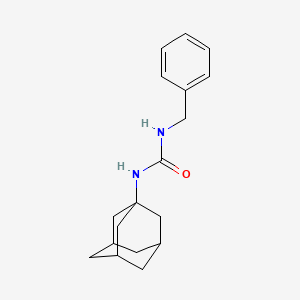![molecular formula C18H12F2N6OS B2713860 N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-97-6](/img/structure/B2713860.png)
N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, and a thioacetamide group. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl groups and the triazolopyrimidine ring could potentially form π-π interactions, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could affect its properties include its size, shape, charge distribution, and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Radioligand Imaging Applications
The synthesis of DPA-714, a compound structurally related to the chemical , shows selective ligands for the translocator protein (18 kDa) significant for radioligand imaging with PET. This illustrates the potential use of such compounds in medical diagnostics and research for imaging specific proteins within the body (Dollé et al., 2008).
Pharmaceutical Probes
Derivatives like SCH 442416, based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds, show high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds serve as pharmacological probes for studying receptor interactions, showcasing the utility of such chemical structures in drug development and receptor biology (Kumar et al., 2011).
Antiasthma Agents
Compounds synthesized from triazolo[1,5-c]pyrimidines have been found active as mediator release inhibitors, indicating their potential application in developing treatments for asthma (Medwid et al., 1990).
Insecticidal Applications
Heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This demonstrates the versatility of such compounds in agricultural applications, potentially contributing to pest management strategies (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Modifications and syntheses of related compounds have shown remarkable anticancer effects and toxicity when orally administrated. Their potential as PI3K inhibitors and effective anticancer agents with low toxicity has been highlighted, alongside applications in antimicrobial activities against various microorganisms (Wang et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-11-4-6-14(7-5-11)26-17-16(24-25-26)18(22-10-21-17)28-9-15(27)23-13-3-1-2-12(20)8-13/h1-8,10H,9H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFYXFHRMXUFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2713779.png)
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2713780.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2713782.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide](/img/structure/B2713786.png)



![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)


